H-D-Val-Leu-Arg-pNA 2AcOH

Vue d'ensemble

Description

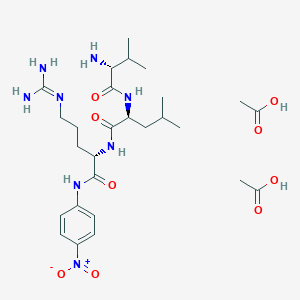

H-D-Val-Leu-Arg-pNA 2AcOH, also known as D-VLR-pNA, is a chromogenic substrate used for a convenient, sensitive, and selective assay of glandular kallikrein activity, such as human and rat urinary kallikreins . Stock solutions of this substrate are best prepared in DMSO .

Molecular Structure Analysis

The molecular formula of this compound is C23H38N8O5 · 2C2H4O2 . The molecular weight is 626.71 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 626.71 and a molecular formula of C23H38N8O5 · 2C2H4O2 . It is recommended to store this compound at temperatures below -15°C .Applications De Recherche Scientifique

- H-D-Val-Leu-Arg-pNA 2AcOH serves as a chromogenic substrate for enzymatic assays, particularly for glandular kallikrein activity. Kallikreins are serine proteases involved in various physiological processes, including blood pressure regulation and tissue remodeling. Researchers use this substrate to measure kallikrein activity in biological samples, such as human and rat urinary kallikreins .

- Scientists employ This compound as a substrate to determine the amidolytic activity of fibrinolytic enzymes. For instance:

- Researchers have used a coumarin-labeled peptide (similar to This compound ) for continuous assays of MMPs. These enzymes play crucial roles in tissue remodeling, wound healing, and cancer progression .

- It may find applications in quality control, determining fibrinogen levels, and assessing factors involved in blood clotting .

Enzymology and Protease Assays

Fibrinolytic Enzyme Studies

Matrix Metalloproteinase (MMP) Assays

Coagulation Diagnostics

Quantum Science and Technology

Mécanisme D'action

Target of Action

The primary target of H-D-Val-Leu-Arg-pNA 2AcOH, also known as D-VLR-pNA, is the glandular kallikrein enzyme . This enzyme plays a crucial role in the kallikrein-kinin system , which is involved in inflammation, blood pressure regulation, coagulation, and pain induction .

Mode of Action

This compound acts as a chromogenic substrate for the glandular kallikrein enzyme . It is designed to interact with the enzyme, allowing the enzyme to cleave it. This cleavage releases a chromophore, p-nitroaniline (pNA), which can be detected and measured . The amount of pNA released is directly proportional to the activity of the glandular kallikrein enzyme .

Biochemical Pathways

The interaction of this compound with glandular kallikrein is part of the larger kallikrein-kinin system . When glandular kallikrein cleaves its substrates, it generates kinins, which are peptides that cause blood vessels to dilate and increase vascular permeability . This can lead to effects such as lowered blood pressure and pain.

Result of Action

The cleavage of this compound by glandular kallikrein results in the release of pNA, a chromophore that can be detected spectrophotometrically . This provides a quantitative measure of glandular kallikrein activity, which can be useful in research and clinical settings .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect enzyme activity and substrate stability. Additionally, the presence of other substances, such as inhibitors or competing substrates, can also impact the interaction between this compound and glandular kallikrein .

Propriétés

IUPAC Name |

acetic acid;(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N8O5.2C2H4O2/c1-13(2)12-18(30-22(34)19(24)14(3)4)21(33)29-17(6-5-11-27-23(25)26)20(32)28-15-7-9-16(10-8-15)31(35)36;2*1-2(3)4/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H,28,32)(H,29,33)(H,30,34)(H4,25,26,27);2*1H3,(H,3,4)/t17-,18-,19+;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVZWNUZAXIGKU-HYKWBEMSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.CC(=O)O.CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](C(C)C)N.CC(=O)O.CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46N8O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[RockPhos Palladacycle], min. 98%](/img/structure/B6316010.png)

![2-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B6316077.png)

![3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride](/img/structure/B6316083.png)